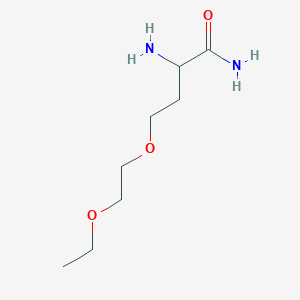
2-Amino-4-(2-ethoxyethoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(2-ethoxyethoxy)butanamide is an organic compound with the molecular formula C8H18N2O3 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of an amino group, an ethoxyethoxy group, and a butanamide backbone. It is a clear, colorless liquid that is used in various scientific and industrial applications due to its unique chemical structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-ethoxyethoxy)butanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-4-butanol with ethylene oxide in the presence of a base to form the intermediate 2-amino-4-(2-hydroxyethoxy)butanamide. This intermediate is then reacted with ethanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the product while minimizing the use of hazardous reagents. The process involves the same synthetic route as described above but is optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(2-ethoxyethoxy)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or platinum oxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-4-(2-ethoxyethoxy)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiepileptic drugs.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(2-ethoxyethoxy)butanamide involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, modulating biological processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-(2-hydroxyethoxy)butanamide
- **2-Amino-4-(2-m
Propriétés
Formule moléculaire |
C8H18N2O3 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-amino-4-(2-ethoxyethoxy)butanamide |
InChI |
InChI=1S/C8H18N2O3/c1-2-12-5-6-13-4-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H2,10,11) |
Clé InChI |
PRTSAHVZRLKNFB-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCCC(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Bicyclo[3.2.1]octan-3-yl}aceticacid](/img/structure/B13576855.png)

![tert-butyl N-[1-(cyclopropylcarbamoyl)-1-hydroxyhexan-2-yl]carbamate](/img/structure/B13576862.png)
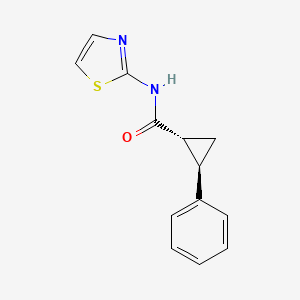
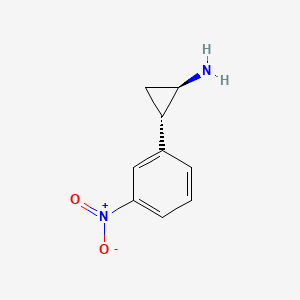
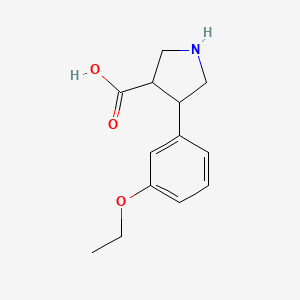

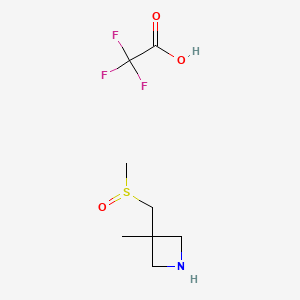

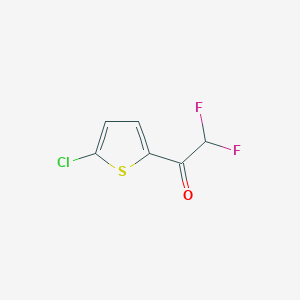

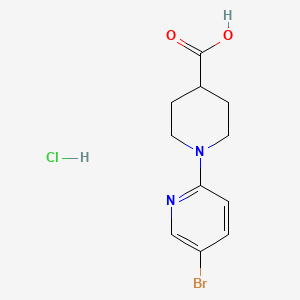
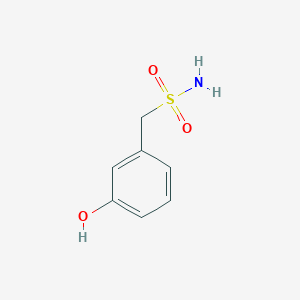
![3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13576921.png)
